N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenoxy group and a substituted butyl chain containing hydroxyl, methyl, and methylthio moieties. This structure combines aromatic ether and sulfur-containing aliphatic components, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-15(18,8-9-21-3)11-16-14(17)10-20-13-7-5-4-6-12(13)19-2/h4-7,18H,8-11H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEPGNQPNPREHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)COC1=CC=CC=C1OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of N-methyl-4-piperidone , 4-methylsulfanyl-benzaldehyde , and malononitrile in ethanol under reflux conditions. The resulting product is purified through filtration and recrystallization to yield the desired acetamide derivative .
Antiproliferative Effects
Recent studies have demonstrated that derivatives of similar structural frameworks exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with methoxy and hydroxyl substitutions have shown selective activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.2 to 5.3 µM . The presence of electron-donating groups has been linked to enhanced biological activity, suggesting that modifications to the molecular structure can lead to improved therapeutic profiles.
Antioxidant Activity
Antioxidative properties are crucial for compounds intended for therapeutic use, particularly in cancer treatment. Research indicates that certain derivatives exhibit strong antioxidant capabilities, as evidenced by their performance in DPPH and FRAP assays. These compounds can mitigate oxidative stress in cells, which is a contributing factor in cancer progression .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate cellular processes, leading to altered proliferation rates in cancer cells and enhanced antioxidative responses. Preliminary studies suggest that this compound may act as a biochemical probe, providing insights into metabolic pathways and enzyme interactions critical for developing new therapeutic agents.
Case Studies
Several case studies have highlighted the biological relevance of related compounds:
- Study on Antiproliferative Activity : A study focused on methoxy-substituted benzimidazole derivatives found that certain compounds exhibited IC50 values as low as 1.2 µM against MCF-7 cells, indicating potent antiproliferative effects .
- Antioxidant Capacity Evaluation : In vitro experiments demonstrated that selected compounds effectively reduced oxidative stress markers in HCT 116 cells treated with tert-butyl hydroperoxide (TBHP). The ability to prevent oxidative damage suggests potential applications in cancer therapy .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-Methyl-substituted Benzimidazole Derivative 10 | 1.2 | Antiproliferative |
| Hydroxy-substituted Benzamide Derivative 11 | 3.7 | Antiproliferative |
| Methoxy-substituted Compound 9 | 4.4 | Antioxidant |
Comparison with Similar Compounds
Key Structural Features:
- Core structure: 2-(2-methoxyphenoxy)acetamide.
- Substituent : A branched butyl chain with hydroxyl, methyl, and methylthio groups at the 2- and 4-positions.
Comparative Analysis:
Key Observations:
Thiadiazole Derivatives (e.g., 5k, 5m) :
- Compounds with 1,3,4-thiadiazole thioether moieties exhibit strong antibacterial activity against Xanthomonas species, outperforming commercial agrochemicals like thiodiazole copper .
- The methylthio group in 5k enhances bioactivity compared to benzylthio (5m), suggesting sulfur atom positioning and steric effects are critical .
Hydroxy-Substituted Derivatives (e.g., 31) :
- Hydroxyl groups in the aliphatic chain (as in 31) may improve solubility but reduce thermal stability (lower melting point: 84°C vs. 135–136°C for 5k) .
Pharmacological and Agrochemical Profiles
- Antibacterial Activity : Thiadiazole derivatives (e.g., 5k) show superior activity against plant pathogens (Xac, Xoc) due to sulfur-mediated electron withdrawal and membrane disruption .
- Anti-inflammatory Potential: Substituted phenoxy acetamides () with bicyclic or brominated groups demonstrate analgesic and antipyretic effects, though the target compound’s hydroxyl and methylthio groups may modulate these properties.
Physicochemical Properties
- Solubility : Hydroxyl and methylthio groups may enhance aqueous solubility compared to purely aromatic analogs (e.g., 5k).
- Thermal Stability : Bulky substituents (e.g., tert-butyl in ) lower melting points, whereas rigid thiadiazole rings increase thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
